Cas no 10539-19-2 (1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride)

1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride 化学的及び物理的性質
名前と識別子
-
- Isoquinoline,3-ethyl-6,7-dimethoxy-1-(phenylmethyl)-
- 1-BENZYL-3-ETHYL-6,7-DIMETHOXYISOQUINOLINE
- 3-Ethyl-1-benzyl-6,7-dimethoxyisoquinoline
- 3-Ethyl-6,7-dimethoxy-1-(phenylmethyl)isoquinoline
- Eupaverin
- Isoquinoline, 1-benzyl-3-ethyl-6,7-dimethoxy
- moxaverine
- Moxaverina
- Einecs 234-117-5
- Moxaverina [inn-spanish]
- Isoquinoline, 1-benyl-3-ethyl-6,7-dimethoxy-
- 1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride
- Moxaverinum
- CHEBI:135307
- Tox21_113958
- DTXSID6057613
- CHEMBL2105060
- NS00003727
- 10539-19-2
- Moxaverine hydrochloride (Salt/Mix)
- UNII-P3P08Y1XJ4
- MYCMTMIGRXJNSO-UHFFFAOYSA-N
- CAS-10539-19-2
- AKOS000270782
- DB12251
- Moxaverinum [INN-Latin]
- Kollateral (Salt/Mix)
- MOXAVERINE [MI]
- Isoquinoline, 3-ethyl-6,7-dimethoxy-1-(phenylmethyl)-
- SCHEMBL26554
- P3P08Y1XJ4
- NCGC00262967-01
- DTXCID7031402
- Moxaverine [INN:BAN]
- Q425881
- MOXAVERINE [INN]
- D07089
- Moxaverine (INN)
- MOXAVERINE [WHO-DD]
- 1163-37-7 (Hydrochloride)
-
- MDL: MFCD00865177
- インチ: InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3
- InChIKey: MYCMTMIGRXJNSO-UHFFFAOYSA-N
- SMILES: CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3
計算された属性
- 精确分子量: 307.15733
- 同位素质量: 307.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 356
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.8
- トポロジー分子極性表面積: 31.4Ų
じっけんとくせい
- ゆうかいてん: 71-72.5°
- PSA: 31.35
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM263427-1g |
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline |
10539-19-2 | 97% | 1g |
$*** | 2023-04-03 | |
Chemenu | CM263427-1g |
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline |
10539-19-2 | 97% | 1g |
$680 | 2021-08-18 | |
TRC | B065640-50mg |
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride |
10539-19-2 | 50mg |
$ 355.00 | 2022-06-07 | ||
TRC | B065640-100mg |
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride |
10539-19-2 | 100mg |
$ 580.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1099362-1g |
Moxaverine |
10539-19-2 | 98% | 1g |
¥5260.00 | 2024-08-09 |
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride 関連文献
-
Sameek Singh,Samantha?L. Cooper,Jacqueline R. Glenn,Jessica Beresford,Lydia R. Percival,Joel D. A. Tyndall,Stephen J. Hill,Laura E. Kilpatrick,Andrea J. Vernall RSC Adv. 2018 8 16362
-
Renjie Chen,Jifeng Qi,Zhenjun Mao,Sunliang Cui Org. Biomol. Chem. 2016 14 6201
-
Lujun Zhang,Wenfang Xiong,Biao Yao,Haitao Liu,Meng Li,Yu Qin,Yujian Yu,Xu Li,Meng Chen,Wanqing Wu,Jianxiao Li,Jinliang Wang,Huanfeng Jiang RSC Adv. 2022 12 30248
-
4. Ru-catalyzed C–H activation/cyclization of oximes with sulfoxonium ylides to access isoquinolinesDarun Yang,Hongyan Xu,Xuejun Zhang,Yuntao Hu,Decai Huang,Huaiqing Zhao Org. Biomol. Chem. 2023 21 6750
-
Khalil Alatat,Alireza Abbasi Kejani,Ali Nikbakht,Hamid Reza Bijanzadeh,Saeed Balalaie Org. Biomol. Chem. 2022 20 579
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochlorideに関する追加情報
Introduction to 1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride (CAS No. 10539-19-2)
1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 10539-19-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This isoquinoline derivative has garnered considerable attention due to its structural complexity and potential biological activities. The molecule features a benzyl group at the 1-position, an ethyl group at the 3-position, and methoxy substituents at the 6 and 7 positions of the isoquinoline core, which contribute to its unique chemical and pharmacological properties.
The isoquinoline scaffold is a privileged structure in drug discovery, known for its presence in numerous bioactive natural products and synthetic molecules. Its aromatic system and heterocyclic nature make it a versatile platform for modulating various biological targets. In particular, derivatives of isoquinoline have been extensively studied for their potential applications in treating neurological disorders, infectious diseases, and cancer. The introduction of electron-donating groups such as methoxy and the presence of alkyl substituents can significantly influence the pharmacokinetic and pharmacodynamic profiles of these compounds.
The hydrochloride salt form of 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. This solubility advantage is crucial for drug delivery systems, as it facilitates better absorption and distribution within the body. Additionally, the hydrochloride salt can improve the stability of the compound during storage and transportation, ensuring consistent quality for industrial and research applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride with biological targets. These studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, preliminary computational analyses indicate potential interactions with enzymes such as tyrosine kinases and cytochrome P450 enzymes, which are implicated in cancer metabolism and drug metabolism.
In vitro studies have begun to explore the pharmacological effects of 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride on various cell lines. Notably, researchers have observed promising anti-proliferative effects in certain cancer cell lines, suggesting its potential as a lead compound for further development into an anti-cancer therapeutic agent. The benzyl and ethyl substituents may play critical roles in modulating binding interactions with target proteins, while the methoxy groups could influence metabolic stability and bioavailability.
The synthesis of 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions to form the isoquinoline core, followed by functional group modifications to introduce the benzyl, ethyl, and methoxy substituents. The final step involves conversion to the hydrochloride salt to enhance solubility. Advances in synthetic methodologies have improved the efficiency of these processes, making large-scale production more feasible.
The growing interest in natural product-inspired scaffolds has led to increased exploration of isoquinoline derivatives like 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride. These compounds often exhibit unique biological activities due to their complex structures derived from plant or microbial sources. By leveraging natural product analogs as starting points, medicinal chemists can rapidly identify novel lead compounds with optimized pharmacological properties. This approach aligns with the broader trend toward sustainable drug discovery strategies that incorporate bio-inspired molecular design.
Future research directions for 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride include further characterization of its pharmacological profile through preclinical studies. Investigating its mechanism of action will be crucial for understanding its therapeutic potential and identifying possible side effects or interactions with other drugs. Additionally, exploring structural analogs through combinatorial chemistry may reveal new derivatives with enhanced efficacy or selectivity for specific biological targets.
The industrial significance of 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride extends beyond academic research into pharmaceutical development pipelines. Companies specializing in specialty chemicals are increasingly investing in isoquinoline derivatives due to their versatility as drug candidates. The compound’s unique structural features make it an attractive starting point for designing molecules that can interact with multiple disease-related pathways simultaneously—a key strategy in modern drug development.
As computational tools continue to evolve alongside experimental techniques such as high-throughput screening (HTS), researchers will have increasingly powerful resources at their disposal for evaluating compounds like 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride. These advancements will accelerate the process of identifying promising candidates for clinical trials while reducing costs associated with traditional discovery methods. The integration of machine learning algorithms into drug design workflows further enhances efficiency by predicting optimal molecular structures based on vast datasets.
In conclusion,1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride (CAS No.10539-19-2) represents a compelling example of how structural complexity can translate into biological activity within pharmaceutical chemistry.
Its unique scaffold combined with functional modifications offers potential therapeutic applications across multiple disease areas.
With ongoing research efforts focused on optimizing synthesis methods,
elucidating pharmacological mechanisms,
and exploring novel derivatives,
this compound continues
to be a valuable asset
in medicinal chemistry endeavors.
As scientific understanding progresses,
the full
potential
of such specialized molecules
is expected
to become increasingly apparent,
driving innovation
in both academic research
and industrial applications.
10539-19-2 (1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride) Related Products
- 486-47-5(Ethaverine)
- 57170-09-9(6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-)
- 18813-63-3(6-Isoquinolinol,1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-)
- 1261761-20-9(3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)
- 367521-07-1(5-Amino-2,4-dibromophenol)
- 1932052-77-1(tert-butyl N-(2S)-1-azidopropan-2-yl-N-methylcarbamate)
- 1965310-42-2(3-Fluoro-pyrrolo[1,2-a]pyrimidine)
- 2229147-68-4(2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol)
- 2092613-57-3(3-Bromo-5-fluoro-2-iodobenzoic acid)
- 899981-93-2(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
